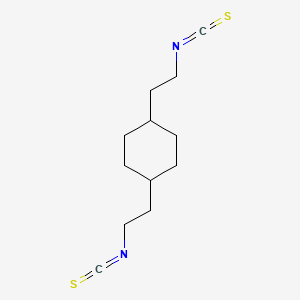

trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane

Beschreibung

trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane is a cyclohexane derivative functionalized with isothiocyanate (-N=C=S) groups at the 1,4-positions via ethyl linkers. This compound is of interest in materials science and medicinal chemistry due to the reactivity of the isothiocyanate moiety, which enables covalent binding to amines, thiols, or hydroxyl groups.

Eigenschaften

CAS-Nummer |

25029-11-2 |

|---|---|

Molekularformel |

C12H18N2S2 |

Molekulargewicht |

254.4 g/mol |

IUPAC-Name |

1,4-bis(2-isothiocyanatoethyl)cyclohexane |

InChI |

InChI=1S/C12H18N2S2/c15-9-13-7-5-11-1-2-12(4-3-11)6-8-14-10-16/h11-12H,1-8H2 |

InChI-Schlüssel |

GQSJCHSMDBWAQK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CCC1CCN=C=S)CCN=C=S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane typically involves the reaction of 1,4-cyclohexanedimethanol with thiophosgene in the presence of a base. The reaction proceeds through the formation of intermediate isothiocyanate groups, which then react with the cyclohexane ring to form the final product. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiocyanate groups to amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane is used as a building block in organic synthesis

Biology: In biological research, this compound is used as a cross-linking agent for proteins and other biomolecules. Its ability to form stable isothiocyanate linkages makes it valuable in studying protein-protein interactions and enzyme mechanisms.

Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents. Its reactivity with nucleophiles allows for the modification of biological targets.

Industry: In industrial applications, trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane is used in the production of specialty polymers and coatings. Its ability to form strong bonds with various substrates makes it useful in creating durable materials.

Wirkmechanismus

The mechanism of action of trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane involves the reactivity of its isothiocyanate groups. These groups can react with nucleophiles such as amines, thiols, and hydroxyl groups, forming stable thiourea or thiocarbamate linkages. This reactivity underlies its use as a cross-linking agent and in the modification of biological targets.

Vergleich Mit ähnlichen Verbindungen

Pharmacological Inhibitors: AY-9944 Series

Compound: AY-9944 [trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride]

- Structural Differences: Replaces isothiocyanatoethyl groups with chlorobenzylaminomethyl moieties.

- Function : Potent inhibitor of DHCR7 (7-dehydrocholesterol reductase), disrupting cholesterol synthesis .

- Applications : Used to model Smith-Lemli-Opitz syndrome (SLOS) in rodents .

- Toxicity : Teratogenic in rats, causing cytoplasmic inclusions and retarded myelination .

- Key Contrast : Unlike the isothiocyanate derivative, AY-9944’s amphiphilic cationic structure leads to lysosomal storage disorders and foam cell accumulation in lungs .

Data Table 1: Pharmacological Comparison

| Property | trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane | AY-9944 (Chlorobenzylaminomethyl Derivative) |

|---|---|---|

| Functional Group | Isothiocyanate (-N=C=S) | Chlorobenzylaminomethyl |

| Biological Target | N/A (hypothetical: protein conjugation) | DHCR7 enzyme inhibition |

| Toxicity | Unknown (likely lower reactivity) | Teratogenic, induces lysosomal storage |

| Applications | Materials science, bioconjugation | SLOS modeling, cholesterol research |

Polymer Precursors: Dianhydrides and Isocyanates

Compound: trans-1,4-Bis(2,3-dicarboxyphenoxy)cyclohexane dianhydride

- Structural Differences: Substituted with dicarboxyphenoxy groups instead of isothiocyanatoethyl.

- Function : Precursor for polyimides with high tensile strength (65–88 MPa) and thermal stability (Tg > 300°C) .

- Key Contrast: Electron-withdrawing dicarboxyphenoxy groups reduce coloration in polymers, unlike isothiocyanates, which may introduce crosslinking via reactive groups .

Compound : 1,4-Bis(isocyanatomethyl)cyclohexane

Data Table 2: Material Properties

| Property | trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane | trans-1,4-Bis(2,3-dicarboxyphenoxy)cyclohexane | 1,4-Bis(isocyanatomethyl)cyclohexane |

|---|---|---|---|

| Functional Group | Isothiocyanate | Dicarboxyphenoxy | Isocyanate |

| Tensile Strength | N/A | 65–88 MPa | N/A |

| Thermal Stability | Moderate (decomposes ~200°C) | High (Tg > 300°C) | Moderate (~150°C) |

| Reactivity | High (binds amines/thiols) | Low (polymerization via dianhydride) | High (binds hydroxyls) |

Fluorinated and Hydrophobic Derivatives

Compound : trans-1,4-Difluoro-substituted cyclohexanes

- Structural Differences : Difluoromethylene units vs. isothiocyanatoethyl groups.

- Function : Exhibits mesogenic behavior in liquid crystals, contrasting with aromatic fluorinated compounds .

- Key Contrast : Aliphatic fluorine substitution reduces polarizability compared to isothiocyanate’s electron-deficient sulfur .

Compound : trans-1,4-Di-tert-butylcyclohexane

Data Table 3: Physical and Chemical Properties

| Property | trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane | trans-1,4-Difluoro-substituted Cyclohexane | trans-1,4-Di-tert-butylcyclohexane |

|---|---|---|---|

| Polarity | High (polar isothiocyanate) | Moderate (C-F bonds) | Low (hydrophobic) |

| Mesogenic Behavior | Unlikely | Yes (liquid crystalline) | No |

| logP (Predicted) | ~2.5 | ~1.8 | ~6.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.